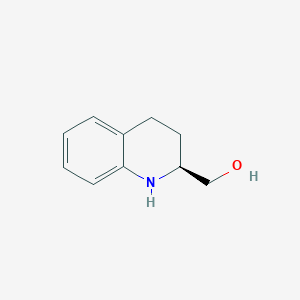

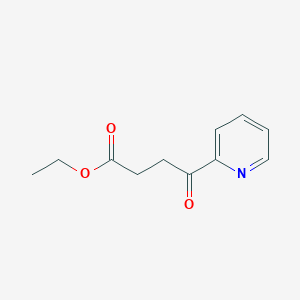

![molecular formula C21H19ClFNO4S B1311818 2-(4-(4-氯苄基)-7-氟-5-(甲磺酰基)-1,2,3,4-四氢环戊并[b]吲哚-3-基)乙酸 CAS No. 571170-81-5](/img/structure/B1311818.png)

2-(4-(4-氯苄基)-7-氟-5-(甲磺酰基)-1,2,3,4-四氢环戊并[b]吲哚-3-基)乙酸

货号 B1311818

CAS 编号:

571170-81-5

分子量: 435.9 g/mol

InChI 键: NXFFJDQHYLNEJK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

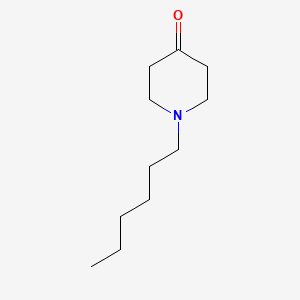

“2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 571170-81-5 . It has a molecular weight of 435.9 .

Molecular Structure Analysis

The molecular formula of this compound is C20H18ClFN2O4S . The InChI key is MQHJBUMNFVRSCJ-UHFFFAOYSA-N . The compound has a complex structure with several functional groups including a chlorobenzyl group, a fluorine atom, a methylsulfonyl group, and an acetic acid group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 435.9 g/mol . The compound has a topological polar surface area of 111 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .科学研究应用

-

- Application: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .

- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .

-

- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

-

- Application: Indole glucosinolates are produced by most species in the Brassicaceae family . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .

- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .

- Results: The breakdown products of indole glucosinolates have various biological effects .

-

- Application: Indoles are frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .

- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .

-

- Application: Some indole derivatives have shown cytotoxicity against selected human cancer cell lines .

- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole showed the most potent anticancer activity .

-

- Application: Most species in the Brassicaceae family produce one or more indole glucosinolates . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .

- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .

- Results: The breakdown products of indole glucosinolates have various biological effects .

-

- Application: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .

- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .

-

- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

-

- Application: Indole glucosinolates are produced by most species in the Brassicaceae family . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .

- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .

- Results: The breakdown products of indole glucosinolates have various biological effects .

属性

IUPAC Name |

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFFJDQHYLNEJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436805 |

Source

|

| Record name | DIASTEREOMER 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |

CAS RN |

571170-81-5 |

Source

|

| Record name | DIASTEREOMER 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

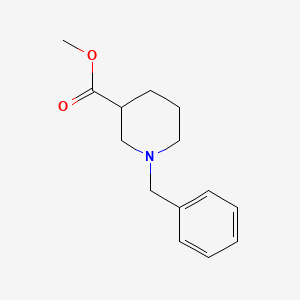

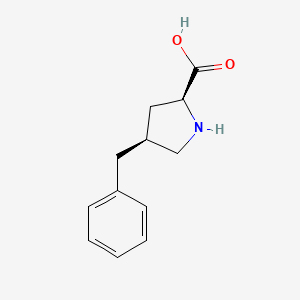

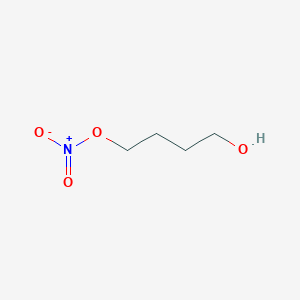

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

34167-66-3

6-Iodo-4-trifluoromethyl-isatin

259667-71-5

4-Methylpyridine-2-carbaldehyde

53547-60-7

4-(Nitrooxy)butan-1-ol

22911-39-3

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)